2-(2-Amino-5-bromo-phenyl)-ethanol
Description
2-(2-Amino-5-bromo-phenyl)-ethanol is a brominated aromatic compound featuring a benzene ring with an amino (-NH₂) group at position 2, a bromine atom at position 5, and an ethanol (-CH₂CH₂OH) side chain. This structure combines electron-donating (amino) and electron-withdrawing (bromo) groups, influencing its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-(2-amino-5-bromophenyl)ethanol |
InChI |
InChI=1S/C8H10BrNO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4,10H2 |
InChI Key |
SJGHMUAUGIVZTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-(2-Amino-5-bromo-phenyl)-ethanol with key analogs, focusing on molecular properties, substituent effects, and applications.
Table 1: Comparative Analysis of Structural Analogs

*Estimated based on structural analogs.
Key Observations:
Methoxy groups (e.g., in C₈H₁₀BrNO₂) improve solubility in chloroform and methanol due to increased lipophilicity .
The nitrile group in 2-(2-Amino-5-bromophenyl)acetonitrile increases reactivity, making it a precursor for heterocyclic compounds like indoles .
Biological Activity: Tyrosol analogs () demonstrate that substituent position critically affects bioactivity. For instance, 2-hydroxyphenyl ethanol shows 18.5% tyrosinase inhibition, while 4-hydroxy-3-methoxyphenyl ethanol achieves 42.7% . This suggests that substituting the target compound’s phenyl ring could modulate enzyme interactions.
Preparation Methods
Reaction Steps:
-
Synthesis of 2-(2-Amino-5-bromo-phenyl) acetyl chloride :
-
Starting with 2-amino-5-bromo-benzaldehyde , a Friedel-Crafts acylation introduces an acetyl group. However, the electron-donating amino group and electron-withdrawing bromine may necessitate Lewis acid catalysts such as AlCl₃.
-
The resulting ketone is converted to its acid chloride using thionyl chloride (SOCl₂).
-
-
Reduction to Ethanol Derivative :
-
The acid chloride is reduced using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the primary alcohol.
-
Key Parameters :
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| Acylation | AlCl₃, CH₃COCl, 0–5°C | ~60 |
| Reduction | LiAlH₄, THF, reflux | ~75 |
This method offers moderate yields but requires careful handling of moisture-sensitive reagents.
Nucleophilic Substitution of Halogenated Intermediates
Introducing the ethanol group via nucleophilic substitution is viable if a halogenated precursor is accessible.
Reaction Steps:
-
Synthesis of 2-(2-Amino-5-bromo-benzyl) bromide :
-
Hydrolysis to Ethanol :
-
The benzyl bromide undergoes nucleophilic substitution with aqueous sodium hydroxide (NaOH) to form the ethanol derivative.
-
Key Parameters :
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | ~50 |
| Hydrolysis | NaOH, H₂O/EtOH, 60°C | ~85 |
This route is limited by the instability of the benzyl bromide intermediate and competing elimination reactions.
Grignard Addition to 2-Amino-5-bromo-benzaldehyde
The Grignard reaction provides a direct pathway to introduce the ethanol chain.
Reaction Steps:
-
Synthesis of 2-Amino-5-bromo-benzaldehyde :
-
Grignard Reaction :
-
Reaction of the aldehyde with methyl magnesium bromide (CH₃MgBr) forms a secondary alcohol, which is oxidized to the ketone and subsequently reduced to the primary alcohol.
-
Key Parameters :
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| Formylation | HCN, HCl, AlCl₃ | ~40 |
| Grignard Addition | CH₃MgBr, THF, 0°C | ~65 |
This method suffers from low formylation yields due to steric hindrance from the amino and bromo groups.
Catalytic Hydrogenation of Styrene Derivatives
A two-step process involving olefination followed by hydrogenation could yield the target compound.
Reaction Steps:
-
Wittig Reaction :
-
2-Amino-5-bromo-benzaldehyde reacts with a phosphorus ylide to form a styrene derivative.
-
-
Hydrogenation :
-
Catalytic hydrogenation (H₂, Pd/C) reduces the double bond to introduce the ethanol group.
-
Key Parameters :
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| Wittig | Ph₃P=CH₂, THF | ~55 |
| Hydrogenation | H₂, 10% Pd/C, EtOH | ~90 |
This route is efficient but requires high-purity aldehydes to avoid side reactions.
Reductive Amination of Keto Intermediates
Adapting methodologies from pyridine syntheses, reductive amination could simultaneously introduce the amino and ethanol groups.
Reaction Steps:
-
Synthesis of 5-Bromo-2-nitroacetophenone :
-
Nitration and bromination of acetophenone derivatives yield the nitro-ketone intermediate.
-
-
Reductive Amination :
-
The ketone is converted to an imine with ammonium acetate, followed by reduction using NaBH₃CN to form the amino-alcohol.
-
Key Parameters :
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| Nitration/Bromination | HNO₃, H₂SO₄, Br₂ | ~30 |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | ~70 |
This method is limited by the low efficiency of nitration/bromination steps.
Q & A
Basic: What are the standard synthetic routes for 2-(2-Amino-5-bromo-phenyl)-ethanol, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves bromination of a precursor followed by introduction of the amino-ethanol moiety. For example, bromination using agents like N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) can introduce bromine at the 5-position. Subsequent amination via nucleophilic substitution with ammonia or amine derivatives is common . Optimization includes adjusting solvent polarity (e.g., DMF for amination), temperature (50–80°C), and stoichiometry to minimize side products. Purity is validated via HPLC or GC-MS, with yields improved by iterative recrystallization .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR confirm structural integrity, with shifts at ~4.8 ppm (ethanol -OH) and ~6.5–7.5 ppm (aromatic protons) critical.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 245.9984 g/mol for CHBrNO).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks. Mercury software visualizes voids and intermolecular interactions .
Advanced: How can crystallographic data discrepancies (e.g., unit cell parameters) be resolved when using different refinement software?
Methodological Answer:
Discrepancies often arise from refinement algorithms (e.g., SHELXL vs. OLEX2). To resolve:
Cross-validate using multiple datasets.
Apply Hirshfeld surface analysis in CrystalExplorer to assess intermolecular interactions.
Use Mercury’s "Packing Similarity" tool to compare structural motifs against the Cambridge Structural Database (CSD). Adjust refinement parameters (e.g., thermal displacement) iteratively .
Advanced: What strategies address conflicting bioactivity results in enzyme inhibition assays involving this compound?
Methodological Answer:
Contradictions may stem from assay conditions (pH, ionic strength) or enzyme isoforms. Mitigation includes:
- Standardized Protocols : Use fixed buffer systems (e.g., Tris-HCl pH 7.4) and control for solvent effects (e.g., DMSO ≤1%).
- Isoform-Specific Assays : Employ recombinant enzymes (e.g., CYP450 isoforms) to isolate targets.
- Dose-Response Curves : Calculate IC values with Hill slopes to assess cooperativity. Cross-validate via SPR (Surface Plasmon Resonance) for binding kinetics .
Basic: How is the compound’s solubility profile determined, and what solvents are optimal for in vitro studies?
Methodological Answer:
Solubility is assessed via shake-flask method:
Saturate solvent (e.g., DMSO, ethanol, chloroform) with the compound.
Filter and quantify via UV-Vis (λ~270 nm for aromatic absorption).
Optimal solvents: DMSO for stock solutions (≥50 mM), aqueous buffers (PBS) diluted to ≤0.1% DMSO for assays. Chloroform is suitable for NMR studies .
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding poses. The amino-ethanol group often forms hydrogen bonds with catalytic lysines.
- MD Simulations : GROMACS or AMBER simulate dynamics (100 ns) to assess stability. Focus on RMSD (<2 Å) and binding free energy (MM-PBSA).
- Pharmacophore Mapping : Identify critical features (e.g., bromine for hydrophobic pockets) using MOE .
Basic: What are the key stability considerations for long-term storage of this compound?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Moisture Control : Use desiccants (silica gel) in sealed containers.
- Stability Monitoring : Conduct periodic HPLC checks (retention time shifts indicate degradation). Lyophilization enhances stability for aqueous formulations .
Advanced: How does isotopic labeling (e.g., 15^{15}15N, 2^{2}2H) aid in mechanistic studies of this compound’s metabolic pathways?
Methodological Answer:
- Tracer Studies : N-labeled amino groups track hepatic metabolism via LC-MS/MS, identifying metabolites like brominated aldehydes.
- Deuterium Exchange : H in the ethanol moiety reveals oxidation sites using NMR isotope shifts.
- Kinetic Isotope Effects (KIE) : Compare / to elucidate rate-limiting steps in cytochrome P450-mediated oxidation .
Advanced: What experimental designs resolve conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Cell Panel Screening : Test across diverse lines (e.g., HEK293, HepG2, MCF-7) with standardized MTT assays.
- ROS Detection : Use DCFH-DA probes to quantify oxidative stress, which may explain cell-specific toxicity.
- Genomic Profiling : CRISPR screens identify resistance genes (e.g., GSTP1 for detoxification pathways) .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
